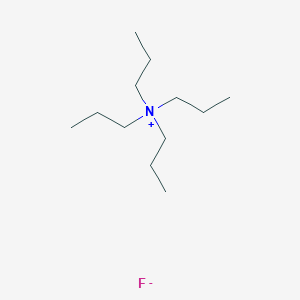
Tetrapropylammonium fluoride
Descripción general
Descripción
Tetrapropylammonium fluoride (TPAF) is a chemical compound with the molecular formula C12H28FN . It is a precursor to fluoride-silicate and crystallizes from a hydrothermal system containing silica, TPA+ and F- ions .
Synthesis Analysis
The synthesis of TPAF involves a hydrothermal system containing silica, TPA+ and F- ions . The location of the fluoride ion in tetrapropylammonium fluoride silicalite-1, an as-synthesized siliceous zeolite with the MFI topology, has been determined using solid-state NMR experiments .Molecular Structure Analysis
The molecular structure of TPAF has been studied using single-crystal X-ray diffraction . The fluoride counteranion lies in a [4 1 5 2 6 2] cage on a general position at an interacting distance from a silicon framework atom (Si−F = 1.915(3) Å) .Chemical Reactions Analysis
The chemical reactions involving TPAF are complex and involve interactions with the silica framework . The fluoride ion is probably held in place by hydrogen bonding .Physical And Chemical Properties Analysis
TPAF has a molecular weight of 205.36 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 8 . The exact mass is 205.220578059 g/mol and the monoisotopic mass is 205.220578059 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Two-Dimensional MFI Zeolites
Tetrapropylammonium fluoride plays a crucial role in the synthesis of two-dimensional MFI zeolites . These zeolites have larger surface areas, shorter diffusion distances, and more flexible structures, making them advantageous in catalysis . Tetrapropylammonium fluoride is used as a mineralization agent in the synthesis process .
Structural Modification of Zeolites
The structural modification of zeolites is another application of Tetrapropylammonium fluoride . The presence of different groups and chain lengths in the templates, including Tetrapropylammonium fluoride, can significantly affect the morphologies and catalytic performances of the synthesized two-dimensional zeolites .
Catalyst in Oil Refining Industry
MFI zeolites, synthesized using Tetrapropylammonium fluoride, are widely used in the oil refining industry . They exhibit good hydrothermal stability and shape selectivity, making them suitable for this application .
Bio-Energy Applications
MFI zeolites, for which Tetrapropylammonium fluoride is a key component in their synthesis, are also used in bio-energy applications . Their ion exchange capabilities and hydrothermal stability make them ideal for this field .
Environmental Protection
In the field of environmental protection, MFI zeolites synthesized with Tetrapropylammonium fluoride are used due to their ion exchange capabilities . They can help in the removal of harmful substances from the environment .
Precursor to Fluoride-Silicate Crystallization
Tetrapropylammonium fluoride is used as a precursor in the crystallization of fluoride-silicate . This process is crucial in the synthesis of silicalite, a polymorph of silica with properties similar to those of silicalite .
7. Investigation of Dynamic Behavior in Clear Precursor Sols The dynamic behavior of Tetrapropylammonium cations in clear precursor sols for silicalite synthesis has been investigated using Tetrapropylammonium fluoride . This helps in understanding the properties and behavior of these sols .
Mecanismo De Acción
Target of Action
Tetrapropylammonium fluoride is a quaternary ammonium salt . This compound’s primary targets are the silica frameworks in the synthesis of zeolites . The tetrapropylammonium fluoride acts as a template for the crystallization process .
Mode of Action
The tetrapropylammonium fluoride interacts with its targets by crystallizing from a hydrothermal system containing silica, tetrapropylammonium ions, and fluoride ions . This interaction results in the formation of a complex that lies at the tetrahedral intersection of the 10-ring channels of a silica framework . This position is consistent with a template scheme for crystallization .
Biochemical Pathways
It is known that fluoride is a well-known g protein activator . Activation of heterotrimeric GTP-binding proteins by fluoride requires trace amounts of Al3+ or Be2+ ions . As phosphate analogs, AlF or BeF affect the activity of a variety of phosphoryl transfer enzymes . Most of these enzymes are fundamentally important in cell signal transduction or energy metabolism .
Pharmacokinetics
It is known that tetrapropylammonium fluoride is a hygroscopic white solid , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of tetrapropylammonium fluoride is the formation of a silica framework in a position consistent with a template scheme for crystallization . This leads to the creation of zeolites, which are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .
Action Environment
The action of tetrapropylammonium fluoride is influenced by environmental factors such as temperature and the presence of other ions in the system . For example, the crystallization process from which tetrapropylammonium fluoride forms a complex occurs in a hydrothermal system . Additionally, the presence of silica and tetrapropylammonium ions in the system is necessary for the formation of the complex .
Propiedades
IUPAC Name |
tetrapropylazanium;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.FH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSYVRHKTFDJTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547750 | |
| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7217-93-8 | |
| Record name | N,N,N-Tripropylpropan-1-aminium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)
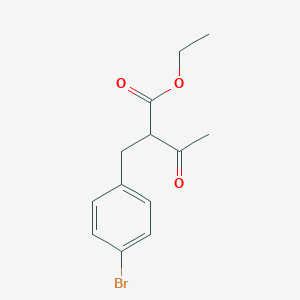

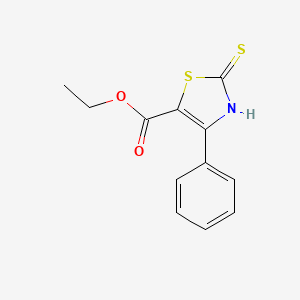
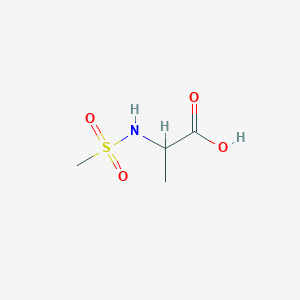
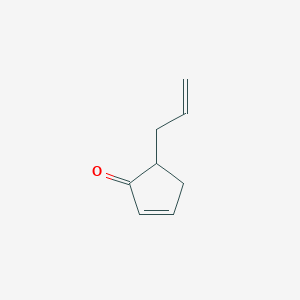

![4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1314236.png)
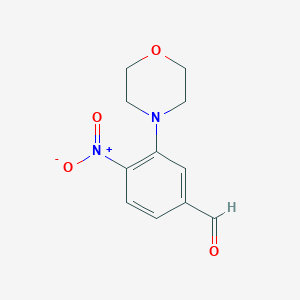
![Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1314243.png)


